Sodium 5-aminopentanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-aminopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.Na/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWPLQVAAFRCHO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolic Pathways and Biosynthesis of 5 Aminopentanoate
Primary Biosynthetic Routes to 5-Aminopentanoate
The generation of 5-aminopentanoate in biological systems is predominantly achieved through specific enzymatic pathways that catabolize either L-lysine or L-proline.
L-lysine serves as a primary precursor for 5-aminopentanoate synthesis through distinct enzymatic cascades.
A well-characterized pathway for the conversion of L-lysine to 5-aminopentanoate involves a two-enzyme system, prominently found in organisms such as Pseudomonas putida. researchgate.netnih.govnih.gov This pathway is initiated by the enzyme L-lysine monooxygenase (DavB), which catalyzes the oxidation of L-lysine to produce 5-aminovaleramide. nih.govnih.gov Subsequently, the enzyme 5-aminovaleramide amidohydrolase (DavA) acts on 5-aminovaleramide, catalyzing its hydrolysis to yield 5-aminopentanoate. researchgate.netnih.gov The DavB enzyme is a FAD-dependent monooxygenase, while DavA is a hydrolase. nih.gov This coupled enzymatic system has been utilized for the biotechnological production of 5-aminopentanoate from L-lysine. nih.govnih.gov Under optimized conditions, this pathway has demonstrated high-yield conversion of L-lysine into 5-aminopentanoate. nih.gov
Table 1: Enzymes in the Lysine (B10760008) 2-Monooxygenase and 5-Aminopentanamidase Pathway
| Enzyme | Gene | Function | Substrate | Product |
|---|---|---|---|---|
| L-lysine 2-monooxygenase | davB | Oxidation | L-lysine | 5-Aminovaleramide |
An alternative route for the synthesis of 5-aminopentanoate from L-lysine proceeds via a three-step pathway involving the intermediate cadaverine (B124047). researchgate.netresearchgate.net This pathway has been established in bacteria such as Corynebacterium glutamicum and Escherichia coli. researchgate.net The initial step is the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by lysine decarboxylase (LdcC). researchgate.netresearchgate.netnih.gov Following its formation, cadaverine is converted to 5-aminopentanal (B1222117) through the action of a putrescine transaminase (PatA). researchgate.netresearchgate.netresearchgate.net The final step in this pathway is the oxidation of 5-aminopentanal to 5-aminopentanoate, which is catalyzed by γ-aminobutyraldehyde dehydrogenase (PatD). researchgate.netresearchgate.netresearchgate.net This metabolic route has been engineered in industrial microorganisms for the production of 5-aminopentanoate. researchgate.net
Table 2: Enzymes in the Lysine Decarboxylase, PatA, and PatD Pathway
| Enzyme | Gene | Function | Substrate | Product |
|---|---|---|---|---|
| L-lysine decarboxylase | ldcC | Decarboxylation | L-lysine | Cadaverine |
| Putrescine transaminase | patA | Transamination | Cadaverine | 5-Aminopentanal |
L-proline can also serve as a precursor for the biosynthesis of 5-aminopentanoate through specific racemase and reductase activities.
In certain anaerobic bacteria, such as those from the genus Clostridium, 5-aminopentanoate is produced from L-proline as part of a metabolic process known as the Stickland fermentation. nih.govnih.gov This pathway begins with the conversion of L-proline to its enantiomer, D-proline, a reaction catalyzed by the enzyme proline racemase (ProR or PrdF). nih.govwikipedia.orgnih.gov The subsequent and final step is the reductive cleavage of the D-proline ring to form 5-aminopentanoate. nih.gov This reaction is carried out by the D-proline reductase (Prd) enzyme complex. nih.govresearchgate.net The Prd complex is composed of two main protein components: PrdA, which contains a pyruvoyl group, and PrdB, a selenocysteine-containing protein. nih.gov The reduction of D-proline to 5-aminovalerate is a key energy-conserving step in these organisms. nih.gov
Table 3: Enzymes in the Proline Racemase and Proline Reductase Pathway
| Enzyme | Gene(s) | Function | Substrate | Product |
|---|---|---|---|---|
| Proline racemase | prdF | Racemization | L-proline | D-proline |
L-Proline Dependent Pathways for 5-Aminopentanoate Formation
Integration of 5-Aminopentanoate into Central Metabolism
5-Aminopentanoate, as a product of amino acid degradation, can be further catabolized and integrated into the central metabolic pathways of the cell. A key enzyme in this process is 5-aminovalerate transaminase. wikipedia.org This enzyme catalyzes the transfer of the amino group from 5-aminopentanoate to 2-oxoglutarate, resulting in the formation of 5-oxopentanoate (B1240814) and L-glutamate. wikipedia.org
L-glutamate is a pivotal molecule that links amino acid metabolism with central carbon metabolism. researchgate.netnih.gov It can be converted to α-ketoglutarate by glutamate (B1630785) dehydrogenase or other aminotransferases. nih.gov α-ketoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration and biosynthesis. nih.gov The other product, 5-oxopentanoate, can be further metabolized to glutarate, which can then be converted to glutaryl-CoA and subsequently enter the TCA cycle via acetyl-CoA.
This integration allows the carbon skeleton of L-lysine and L-proline, via the intermediate 5-aminopentanoate, to be utilized for energy production or as a precursor for the biosynthesis of other essential molecules.
Role in Arginine and Proline Metabolism
5-Aminopentanoate is recognized as a component within the broader network of arginine and proline metabolism genome.jp. Metabolic pathway databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), list 5-aminopentanoate as a metabolite in this pathway genome.jp. While the pathways that interlink arginine, proline, and glutamate are well-established, the precise enzymatic steps detailing the direct involvement of 5-aminopentanoate are less characterized than its role in lysine degradation. The connection likely stems from its relationship with glutamate, a central compound in the synthesis and degradation of both arginine and proline.
Participation in Lysine Degradation Pathways
The most well-documented role of 5-aminopentanoate is as a key intermediate in the degradation of L-lysine genome.jphmdb.ca. It is a product of several catabolic routes in both microorganisms and mammals. Disruption in the lysine degradation pathway has been identified as a significant factor in certain pathological conditions, with 5-aminopentanoic acid being a notable metabolite in this context.
One established pathway for the formation of 5-aminopentanoate from L-lysine involves the intermediate cadaverine. This multi-step process can be summarized as: L-lysine → Cadaverine → 1-Piperideine (B1218934) → 5-Aminopentanoate hmdb.ca. In bacteria, several enzymatic pathways have been engineered for the bioproduction of 5-aminovalerate (5AVA) from L-lysine, highlighting its role as a direct catabolite.
Key Biosynthetic Routes of 5-Aminopentanoate from L-Lysine:
| Pathway | Key Enzymes | Intermediate Products | Final Product |
|---|---|---|---|
| Aminovaleramide Pathway | Lysine 2-monooxygenase (DavB), δ-aminovaleramidase (DavA) | δ-Aminovaleramide | 5-Aminopentanoate |
| Cadaverine Pathway | L-Lysine decarboxylase, Putrescine transaminase, Putrescine oxidase, γ-aminobutyraldehyde dehydrogenase | Cadaverine, 1-Piperideine, 5-Aminopentanal | 5-Aminopentanoate |
| 2-Keto-6-aminocaproate Pathway | L-Lysine α-oxidase, α-ketoacid decarboxylase, Aldehyde dehydrogenase | 2-Keto-6-aminocaproate, 5-Aminopentanal | 5-Aminopentanoate |
This table summarizes different microbial pathways for the degradation of L-lysine to 5-aminopentanoate.
Relationship to D-Amino Acid Metabolism
5-Aminopentanoate is also classified within the D-amino acid metabolism pathway in biochemical databases genome.jp. D-amino acids are stereoisomers of the more common L-amino acids, and their metabolism involves specific enzymes like D-amino acid oxidases and D-amino acid transaminases mdpi.comfrontiersin.orgnih.gov. The inclusion of 5-aminopentanoate in this pathway suggests it may serve as a substrate or product for such enzymes. However, specific enzymatic reactions involving 5-aminopentanoate within this context are not as extensively detailed in scientific literature as its functions in L-lysine catabolism.
Substrate and Precursor Relationships of 5-Aminopentanoate
5-Aminopentanoate's chemical structure dictates its relationship with other important biological molecules, serving both as a product of precursors and a substrate for further conversion.
As a Methylene (B1212753) Homologue of Gamma-Aminobutyric Acid (GABA)
Structurally, 5-aminopentanoic acid is a methylene homologue of gamma-aminobutyric acid (GABA), meaning it has one additional methylene group (-CH2-) in its carbon chain. This structural similarity allows it to act as a weak agonist for GABA receptors hmdb.ca. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are of significant interest in neuroscience. The ability of 5-aminopentanoate to interact with GABAergic systems is a direct result of its structural relationship to GABA.
Structural Comparison of GABA and 5-Aminopentanoic Acid:
| Compound | Chemical Formula | Molar Mass | Carbon Chain Length |
|---|---|---|---|
| Gamma-Aminobutyric Acid (GABA) | C4H9NO2 | 103.12 g/mol | 4 |
| 5-Aminopentanoic Acid | C5H11NO2 | 117.15 g/mol | 5 |
This table highlights the structural and molecular differences between GABA and its methylene homologue, 5-aminopentanoic acid.
Interconversion with Related ω-Amino Acids
As an ω-amino acid, 5-aminopentanoate is involved in transamination and other reactions that convert it into related molecules. A key reaction is its conversion to glutarate semialdehyde (also known as 5-oxopentanoate). This reaction is catalyzed by the enzyme 5-aminovalerate transaminase (EC 2.6.1.48), which transfers the amino group from 5-aminopentanoate to 2-oxoglutarate, forming L-glutamate in the process wikipedia.orgresearchgate.net.
This transamination directly links the metabolism of 5-aminopentanoate (derived from lysine) to that of glutamate, a central amino acid in cellular metabolism. This interconversion is a critical step in the pathway that allows the carbon skeleton of lysine to be further metabolized for energy or other biosynthetic processes. Furthermore, its formation from the ω-amino acid L-lysine and its structural relationship to GABA underscore its position within the broader network of ω-amino acid interconversions.
Enzymology and Biocatalysis of 5 Aminopentanoate Interconversions
Characterization of Enzymes Catalyzing 5-Aminopentanoate Reactions
Several key enzymes have been identified and characterized for their role in reactions involving 5-aminopentanoate and its precursors. These enzymes often work in coupled systems to efficiently carry out multi-step transformations.
In organisms like Pseudomonas putida, the conversion of L-lysine to 5-aminopentanoate is a two-step process catalyzed by the enzymes L-lysine 2-monooxygenase (DavB) and 5-aminopentanamidase (DavA). nih.govnih.gov This pathway is a key part of L-lysine catabolism. nih.gov
DavB, a FAD-dependent monooxygenase, initiates the process by catalyzing the oxidative decarboxylation of L-lysine to produce 5-aminopentanamide. nih.govgoogle.com Subsequently, the hydrolase enzyme DavA catalyzes the conversion of 5-aminopentanamide into 5-aminopentanoate. nih.govgoogle.com Studies involving the expression and purification of these enzymes from P. putida KT2440 have demonstrated their efficiency in a coupled system. When used together, these enzymes can achieve a high yield of 5-aminopentanoate from L-lysine. nih.govresearchgate.net For instance, under optimized conditions, 20.8 g/L of 5-aminopentanoate was produced from 30 g/L of L-lysine within 12 hours. nih.gov
| Enzyme | Function | Organism | Molecular Weight (Purified) |
| Lysine (B10760008) 2-Monooxygenase (DavB) | Catalyzes oxidative decarboxylation of L-lysine to 5-aminopentanamide | Pseudomonas putida KT2440 | 62.4 kDa nih.gov |
| 5-Aminopentanamidase (DavA) | Catalyzes the hydrolysis of 5-aminopentanamide to 5-aminopentanoate | Pseudomonas putida KT2440 | 29.3 kDa nih.gov |
In Escherichia coli, a significant pathway for putrescine catabolism involves the enzymes Putrescine Transaminase (PatA) and γ-Aminobutyraldehyde Dehydrogenase (PatD). nih.govresearchgate.net This transaminase pathway converts putrescine into γ-aminobutyrate (GABA). nih.gov
PatA, also known as YgjG, catalyzes the initial transamination of putrescine using α-ketoglutarate as the amino group acceptor, which produces γ-aminobutyraldehyde and glutamate (B1630785). nih.govresearchgate.netuniprot.org The resulting γ-aminobutyraldehyde is then oxidized to γ-aminobutyrate by PatD (also called YdcW), an NAD-dependent dehydrogenase. nih.govresearchgate.net Characterization of these enzymes has shown that PatA has an optimal pH of 7.2, while the dehydrogenase has an optimal pH of 5.4. nih.gov
| Enzyme | Gene Name | Function | Pathway | Organism |
| Putrescine Transaminase | PatA (YgjG) | Converts putrescine to γ-aminobutyraldehyde | Putrescine Catabolism | Escherichia coli nih.govresearchgate.net |
| γ-Aminobutyraldehyde Dehydrogenase | PatD (YdcW) | Oxidizes γ-aminobutyraldehyde to γ-aminobutyrate | Putrescine Catabolism | Escherichia coli nih.govresearchgate.net |
In certain anaerobic bacteria, such as Clostridium difficile, 5-aminopentanoate (also known as 5-aminovalerate) is produced from the reduction of D-proline. nih.govnih.gov This process is part of the Stickland fermentation reactions, where amino acids are used as electron acceptors. nih.gov The pathway involves two key enzymes: Proline Racemase (ProR) and D-Proline Reductase (PrdAB).
Proline Racemase first catalyzes the interconversion of L-proline to D-proline, as D-proline is the specific substrate for the reductase. nih.govwikipedia.org The prdF gene is predicted to encode this racemase. nih.gov Following this, the D-Proline Reductase enzyme complex reductively cleaves the D-proline ring to form 5-aminovalerate. nih.govnih.gov This reductase is a selenoenzyme, indicating the importance of selenium for its catalytic activity. nih.govresearchgate.net
| Enzyme | Function | Substrate | Product | Organism |
| Proline Racemase (ProR) | Interconversion of L-proline and D-proline | L-proline / D-proline | D-proline / L-proline | Clostridium difficile nih.gov |
| D-Proline Reductase (PrdAB) | Reductive cleavage of the D-proline ring | D-proline | 5-aminovalerate | Clostridium difficile nih.govnih.gov |
Mechanistic Insights into Enzymatic Transformation of 5-Aminopentanoate
The enzymatic reactions involved in 5-aminopentanoate metabolism rely on fundamental biochemical mechanisms, including reductive amination and oxidative deamination.
Reductive amination is a chemical reaction that converts a carbonyl group (from a ketone or aldehyde) into an amine through an intermediate imine. wikipedia.orgfiveable.me This process is fundamental to the synthesis of many amines and is utilized by enzymes. The mechanism generally involves two main steps:
Imine Formation : A primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This is followed by the dehydration of the resulting hemiaminal intermediate to form an imine (for primary amines) or an enamine (for secondary amines). wikipedia.orgorganicchemistrytutor.com This step is typically catalyzed by acid. organicchemistrytutor.com
Reduction : The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond, forming the final amine product. chemistrysteps.commasterorganicchemistry.com In biological systems, this reduction is often carried out by hydride-donating cofactors like NADH or NADPH, while in chemical synthesis, reagents such as sodium cyanoborohydride (NaBH3CN) are commonly used because they can selectively reduce the iminium ion in the presence of the carbonyl starting material. wikipedia.orgmasterorganicchemistry.com
This mechanism is central to the action of transaminases, such as Putrescine Transaminase (PatA), which involve the transfer of an amino group from an amino donor to a keto acid acceptor, proceeding through an imine intermediate.
Oxidative deamination is a key process in the catabolism of amino acids, where an amino group is removed via oxidation, leading to the formation of an α-keto acid and ammonia. slideshare.netwikipedia.org This reaction primarily occurs in the liver and kidneys. slideshare.netwikipedia.org Enzymes like glutamate dehydrogenase are central to this process, regenerating α-ketoglutarate from glutamate and releasing ammonia, which can then enter the urea cycle. wikipedia.org In the context of 5-aminopentanoate synthesis, the action of Lysine 2-Monooxygenase (DavB) involves an oxidative step coupled with the removal of the carboxyl group.
Influence of 5-Aminopentanoate on Enzyme Conformation and Activity (e.g., 5-Aminolevulinate Synthase)
5-Aminolevulinate synthase (ALAS) is a critical pyridoxal 5'-phosphate-dependent enzyme that catalyzes the initial and rate-limiting step in heme biosynthesis. nih.govnih.gov This reaction involves the condensation of glycine (B1666218) and succinyl-CoA to form 5-aminolevulinic acid (5-amino-4-oxopentanoate). nih.govwikipedia.org The enzyme's structure and activity are subject to regulation, which is crucial for maintaining cellular homeostasis. nih.govnih.gov
A thorough review of the scientific literature reveals no direct studies investigating the specific influence of sodium 5-aminopentanoate on the conformation or activity of 5-aminolevulinate synthase. While the structural similarity between 5-aminopentanoate and the enzyme's product, 5-aminolevulinate, might suggest a potential for competitive inhibition or allosteric modulation, no experimental data has been published to substantiate such a hypothesis. Research on ALAS has primarily focused on its natural substrates, products, and known inhibitors like hemin and glucose. wikipedia.org Therefore, any potential interaction between 5-aminopentanoate and 5-aminolevulinate synthase remains speculative and unconfirmed by current research findings.
Biocatalytic Systems for 5-Aminopentanoate Production and Utilization
Biocatalytic systems offer a sustainable and efficient alternative to traditional chemical synthesis for the production of valuable platform chemicals like 5-aminopentanoate. These systems leverage the high specificity and catalytic power of enzymes and whole-cell microorganisms.
Heterogeneous Biocatalyst Applications
Heterogeneous biocatalysis involves the use of enzymes that are immobilized on insoluble supports, which facilitates catalyst recovery and reuse, enhancing the economic viability of the process. In the context of 5-aminopentanoate (also known as 5-aminovalerate) production, immobilized enzymes have shown significant promise.
One key application is the use of immobilized L-lysine α-oxidase. This enzyme catalyzes the conversion of L-lysine into an intermediate that is subsequently transformed into 5-aminovalerate. researchgate.netfrontiersin.org For instance, L-lysine α-oxidase from Trichoderma viride has been immobilized on epoxy-activated Sepabeads EC-EP, demonstrating effective conversion of L-lysine. researchgate.net This approach not only simplifies the separation of the biocatalyst from the product but also can enhance enzyme stability under operational conditions. youtube.com Research has shown that immobilized L-lysine α-oxidase can achieve high yields of 5-aminovalerate, with reports of up to 13.4 g/L being produced. frontiersin.org
| Enzyme | Support Material | Substrate | Product | Reported Titer | Reference |
| L-lysine α-oxidase | Sepabeads EC-EP | L-lysine | 5-aminovalerate | - | researchgate.net |
| L-lysine α-oxidase | Solid support | L-lysine | 5-aminovalerate | 13.4 g/L | frontiersin.org |
Recombinant Host Engineering for Enhanced Production
Metabolic engineering of microbial hosts, such as Escherichia coli and Corynebacterium glutamicum, has emerged as a powerful strategy for the high-level production of 5-aminopentanoate from renewable feedstocks. nih.govnih.gov This approach involves the introduction of heterologous biosynthetic pathways and the optimization of host metabolism to channel carbon flux towards the desired product.
A common strategy involves engineering microorganisms to convert L-lysine, a readily available fermentation product, into 5-aminopentanoate. This is typically achieved by expressing genes from the L-lysine catabolic pathway of organisms like Pseudomonas putida. The key enzymes in this pathway are lysine 2-monooxygenase (encoded by davB) and 5-aminovaleramidase (encoded by davA). nih.govresearchgate.net
Researchers have successfully engineered E. coli strains expressing the davA and davB genes. In one study, a recombinant E. coli strain produced 3.6 g/L of 5-aminopentanoate from 10 g/L of L-lysine. nih.govkaist.ac.kr Further engineering efforts, including the deletion of pathways that compete for precursors or degrade the product, have led to significant improvements in production titers. For example, in C. glutamicum, deleting the L-lysine exporter gene (lysE) and a putative 5-aminovalerate transaminase gene (gabT) enhanced the production of 5-aminopentanoate, achieving a titer of 28 g/L in fed-batch fermentation. nih.gov
More advanced strategies focus on producing 5-aminopentanoate directly from simple carbon sources like glucose. This requires engineering the host to overproduce the precursor L-lysine and then efficiently convert it to the final product. kaist.ac.kr An artificial synthetic pathway combining L-lysine α-oxidase from Scomber japonicus, α-ketoacid decarboxylase from Lactococcus lactis, and an aldehyde dehydrogenase from E. coli enabled the production of 52.24 g/L of 5-aminopentanoate in a fed-batch biotransformation process. frontiersin.org
| Host Organism | Engineering Strategy | Precursor | Product | Titer | Reference |
| Escherichia coli | Expression of davA and davB from P. putida | L-lysine | 5-aminopentanoate | 3.6 g/L | nih.govkaist.ac.kr |
| Corynebacterium glutamicum | Expression of davA, davB; deletion of lysE, gabT | Glucose | 5-aminopentanoate | 28 g/L | nih.gov |
| Escherichia coli | Artificial pathway (L-lysine α-oxidase, etc.) | L-lysine | 5-aminopentanoate | 52.24 g/L | frontiersin.org |
Cell-Free Biosynthesis Systems
Cell-free biosynthesis systems provide a powerful platform for chemical production by utilizing enzymes outside of a living cell. nih.gov This approach offers several advantages, including the elimination of cell membrane barriers, removal of competing metabolic pathways, and the ability to operate under conditions that might be toxic to whole cells.
The enzymatic production of 5-aminopentanoate from L-lysine has been successfully demonstrated using a cell-free coupled enzyme system. researchgate.netnih.gov This system employs two key enzymes: L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA), both originating from Pseudomonas putida. researchgate.netscispace.com The process involves the oxidative decarboxylation of L-lysine by DavB to form 5-aminovaleramide, which is then hydrolyzed by DavA to yield 5-aminopentanoate. researchgate.net
In a study demonstrating this system, both DavB and DavA enzymes were expressed in E. coli, purified, and then combined in a reaction vessel. Under optimized conditions, this two-enzyme coupled system was capable of producing 20.8 g/L of 5-aminopentanoate from 30 g/L of L-lysine within 12 hours, achieving a molar yield of 87%. researchgate.netnih.gov This cell-free approach represents a promising alternative to whole-cell fermentation for the high-yield production of 5-aminopentanoate. scispace.com
| Enzyme System | Substrate | Product | Titer | Yield | Reference |
| L-lysine monooxygenase (DavB) & 5-aminovaleramide amidohydrolase (DavA) | L-lysine | 5-aminopentanoate | 20.8 g/L | 0.87 mol/mol | researchgate.netnih.gov |
Degradation Pathways and Catabolism of 5 Aminopentanoate
Microbial Degradation Pathways Involving 5-Aminopentanoate
Microorganisms have evolved diverse and efficient pathways to utilize 5-aminopentanoate as a source of carbon and nitrogen. These pathways are crucial for nutrient cycling in various environments. The degradation of this compound has been notably studied in bacteria from the genera Clostridium and Pseudomonas. nih.govresearchgate.net
In many bacteria, 5-aminopentanoate is an intermediate metabolite in the breakdown of L-lysine. hmdb.ca One common initial step in its catabolism involves the enzyme 5-aminovalerate transaminase. This enzyme catalyzes the transfer of the amino group from 5-aminopentanoate to 2-oxoglutarate, resulting in the formation of 5-oxopentanoate (B1240814) and L-glutamate. wikipedia.org This reaction is a critical entry point into central metabolism for the carbon skeleton of 5-aminopentanoate.
A well-characterized anaerobic pathway exists in Clostridium aminovalericum, which ferments 5-aminovalerate to produce valerate, acetate, propionate, and ammonia. nih.govnih.gov This pathway involves a series of enzymatic reactions and CoA-activated intermediates.
In contrast, aerobic bacteria like Pseudomonas putida also degrade L-lysine through pathways that involve 5-carbon acyclic intermediates, including 5-aminopentanoate. researchgate.net These aerobic pathways typically differ from the fermentative routes seen in anaerobes like Clostridium.
The following table summarizes key microorganisms and enzymes involved in the initial stages of 5-aminopentanoate degradation.
| Microorganism | Key Enzyme/Pathway | Initial Reaction |
| General (Bacteria) | 5-Aminovalerate Transaminase | 5-Aminopentanoate + 2-Oxoglutarate → 5-Oxopentanoate + L-Glutamate wikipedia.org |
| Clostridium aminovalericum | Fermentation Pathway | 5-Aminopentanoate → Glutaric semialdehyde and subsequent intermediates nih.gov |
| Pseudomonas putida | Acyclic Lysine (B10760008) Degradation Pathway | L-Lysine → ... → 5-Aminopentanoate → ... researchgate.net |
Sequential Shortening Mechanisms
A key feature of 5-aminopentanoate catabolism is the sequential shortening of its five-carbon backbone. This process allows the organism to break down the molecule into smaller, metabolically useful units such as acetyl-CoA and propionyl-CoA.
In the anaerobic bacterium Clostridium aminovalericum, the five-carbon chain of 5-aminopentanoate undergoes a complex series of transformations that ultimately cleave it into two-carbon (acetyl) and three-carbon (propionyl) units. nih.gov This process is a clear demonstration of sequential shortening. The pathway involves the formation of several thioester intermediates linked to Coenzyme A (CoA).
The degradation pathway in C. aminovalericum proceeds through the following key intermediates after the initial conversion steps:
5-Hydroxyvaleryl-CoA
4-Pentenoyl-CoA
2,4-Pentadienoyl-CoA
trans-2-Pentenoyl-CoA
L-3-Hydroxyvaleryl-CoA
3-Ketovaleryl-CoA nih.gov
The crucial chain-cleavage step occurs at the 3-ketovaleryl-CoA stage. This intermediate is thioclastically cleaved into propionyl-CoA (a C3 unit) and acetyl-CoA (a C2 unit). These smaller molecules can then enter central metabolic pathways to generate energy (ATP) or serve as building blocks for biosynthesis. nih.gov
The table below outlines the sequential shortening process in Clostridium aminovalericum.
| Intermediate | Carbon Chain Length | Key Transformation | Product(s) of Shortening |
| 5-Aminopentanoate | C5 | Conversion to CoA thioester and subsequent reactions | - |
| 3-Ketovaleryl-CoA | C5 | Thiolytic cleavage | Propionyl-CoA (C3) + Acetyl-CoA (C2) nih.gov |
Potential Feedback Mechanisms in Degradation Processes
The intricate pathways for 5-aminopentanoate degradation are likely subject to sophisticated regulatory controls to ensure metabolic efficiency and prevent the buildup of toxic intermediates. While specific feedback mechanisms for this pathway are not extensively detailed, principles from general amino acid catabolism suggest several potential points of regulation. nih.gov
One common regulatory strategy in metabolic pathways is feedback inhibition , where the end product of a pathway inhibits an early enzyme in that same pathway. In the case of 5-aminopentanoate degradation in Clostridium, high concentrations of the final products—valerate, acetate, or propionate—could potentially inhibit the initial enzymes responsible for converting 5-aminopentanoate.
Furthermore, the uptake of amino acids and their metabolites can be tightly controlled by internal feedback loops. nih.gov This prevents the accumulation of intermediates that could be toxic to the cell. It is plausible that the transport of 5-aminopentanoate into the microbial cell is regulated by its intracellular concentration or the levels of downstream metabolites.
Advanced Analytical Methodologies for 5 Aminopentanoate Research
Chromatographic and Spectrometric Techniques
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of amino acids like 5-aminopentanoate. These hyphenated techniques provide robust separation and highly sensitive detection, enabling comprehensive metabolic profiling and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and rapid method for analyzing amino acids, providing extensive information on isotopomer distributions which is valuable for metabolic flux analysis. dss.go.thresearchgate.netnih.gov For compounds like 5-aminopentanoate, which are non-volatile, chemical derivatization is a mandatory prerequisite for GC-MS analysis. nih.govnih.gov This process involves converting the amino and carboxylic acid groups into less polar, more volatile derivatives.
A common derivatization procedure involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. For instance, derivatization with N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) blocks protic sites (OH-, NH-), increasing volatility and enabling GC separation. dss.go.th Another approach is the formation of methyl ester pentafluoropropionyl derivatives. nih.gov
Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. Various types of capillary columns are employed, including low-polarity phases like methylpolysiloxane or medium-polarity columns such as methyl 50% phenyl polysiloxane. researchgate.net The separated compounds then enter the mass spectrometer, which ionizes them (commonly through electron impact ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). dss.go.th The resulting mass spectrum provides a molecular fingerprint that allows for identification and quantification. pensoft.net GC-MS is noted for providing a high number of independent constraints on amino acid isotopomer abundance, making it highly valuable for metabolic studies. researchgate.netnih.gov
Table 1: GC-MS Analysis Parameters for Amino Acids
| Parameter | Description |
| Derivatization Agents | N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA), N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), Isobutyl chloroformate |
| GC Column Types | Low-polarity (e.g., methylpolysiloxane) or medium-polarity (e.g., methyl 50% phenyl polysiloxane) capillary columns. researchgate.net |
| Ionization Method | Electron Impact (EI) at 70 eV is common. dss.go.th |
| Analysis Mode | Full scan for identification; Selected Ion Monitoring (SIM) for targeted quantification. |
| Key Advantage | Provides rich information on isotopomer distributions for metabolic flux analysis. dss.go.thresearchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Variants
Liquid chromatography-mass spectrometry (LC-MS) offers a versatile alternative to GC-MS, particularly for non-volatile and thermally unstable compounds, often eliminating the need for derivatization. nih.gov The technique's soft ionization methods, such as electrospray ionization (ESI), allow large molecules to be transferred from a liquid to a gas phase, readily forming molecular ions like [M+H]⁺ or [M-H]⁻ for MS analysis. uab.edu
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, is a highly sensitive and robust platform for untargeted metabolomics. nih.govyoutube.comnih.gov This technique provides retention time, mass-to-charge ratio, and intensity data for a wide range of metabolites simultaneously. youtube.com The high resolution of instruments like the Q Exactive mass spectrometer allows for precise mass measurements, which aids in the confident identification of compounds like 5-aminopentanoate in complex samples such as serum or cell extracts. nih.gov
Chromatographic separation is typically achieved on columns like a C18 or through Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govnih.govmasonaco.org Mobile phases commonly consist of an aqueous solvent with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile. uab.edunih.govnih.gov The high throughput and sensitivity of UPLC-HRMS make it suitable for biomarker discovery and comprehensive metabolic profiling. youtube.comnih.gov
Chemical Isotope Labeling (CIL) LC-MS is an advanced strategy designed to enhance the coverage, quantification accuracy, and sensitivity of metabolome analysis. nih.govresearchgate.net This approach overcomes challenges associated with the vast diversity of chemical properties and concentrations of metabolites in biological samples. nih.gov The core principle involves a "divide and conquer" strategy, where the metabolome is divided into submetabolomes based on specific functional groups. scholaris.ca
For 5-aminopentanoate, which contains a primary amine group, a labeling reagent such as dansyl chloride (DnsCl) is used. In this differential labeling method, one sample (e.g., a control) is labeled with the light isotope version of the reagent (¹²C-DnsCl), while the other sample (e.g., treated) is labeled with the heavy isotope version (¹³C-DnsCl). nih.gov The samples are then mixed and analyzed by LC-MS. The labeled metabolites appear as a pair of peaks with a specific mass difference, and the ratio of their peak intensities provides highly accurate relative quantification. This method significantly improves detection sensitivity and reduces matrix effects. scholaris.caresearchgate.net The dansylation labeling has been successfully applied to profile the amine/phenol submetabolome in complex samples like milk and yeast, detecting thousands of metabolites in a single run. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the definitive structural elucidation of organic molecules, including 5-aminopentanoate. mdpi.comhyphadiscovery.com It provides a wealth of structural information based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). nih.govnih.gov
¹H-NMR and ¹³C-NMR for Structural Elucidation and Quantification
¹H-NMR spectroscopy provides detailed information about the proton environments within a molecule. The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal is proportional to the number of protons it represents. This allows for the precise assignment of protons to their positions in the molecular structure. rsc.org
¹³C-NMR spectroscopy provides information about the carbon backbone of the molecule. oregonstate.edu Each unique carbon atom in the molecule typically gives a distinct signal, with its chemical shift dependent on its hybridization and chemical environment. compoundchem.com While ¹³C has a low natural abundance (about 1.1%), modern NMR techniques can readily acquire ¹³C spectra.
Together, 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) allow for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the molecular structure. nih.gov Furthermore, NMR is a primary method of measurement, meaning it can be used for accurate quantitative analysis (qNMR) without the need for identical calibration standards, by comparing the integral of an analyte signal to that of a certified internal standard. mdpi.com
Table 2: Experimental NMR Data for 5-Aminopentanoic Acid
Data acquired in H₂O solvent.
| Nucleus | Carbon Position | Chemical Shift (ppm) | Multiplicity |
| ¹H-NMR | C2 (-CH₂-COOH) | 2.22 | Triplet |
| C3 (-CH₂-) | 1.55 | Quintet | |
| C4 (-CH₂-CH₂NH₂) | 1.62 | Quintet | |
| C5 (-CH₂-NH₂) | 2.94 | Triplet | |
| ¹³C-NMR | C1 (-COOH) | 182.5 | - |
| C2 (-CH₂-COOH) | 36.4 | - | |
| C3 (-CH₂-) | 24.3 | - | |
| C4 (-CH₂-CH₂NH₂) | 33.5 | - | |
| C5 (-CH₂-NH₂) | 42.1 | - |
2D HSQC NMR for Metabolite Identification
In the intricate field of metabolomics, unambiguously identifying individual components within complex biological mixtures is a significant challenge. Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Heteronuclear Single Quantum Coherence (HSQC) experiment, has emerged as a powerful tool for this purpose, offering distinct advantages over traditional one-dimensional (1D) NMR. sigmaaldrich.comiarc.fr The primary benefit of 2D NMR techniques like HSQC is the dispersion of signals into a second dimension, which alleviates the severe peak overlap often encountered in crowded 1D spectra. sigmaaldrich.comiarc.fr
The 1H-¹³C HSQC experiment specifically correlates proton (¹H) chemical shifts with the chemical shifts of directly attached carbon-13 (¹³C) nuclei. This creates a unique spectral fingerprint for a molecule like 5-aminopentanoate, as each cross-peak in the 2D spectrum corresponds to a specific C-H bond within the molecule. This level of detail is crucial for confident metabolite identification. scbt.com For instance, the Human Metabolome Database provides an experimental [¹H, ¹³C]-HSQC NMR spectrum of 5-aminopentanoic acid, showcasing its distinct cross-peak pattern under specific conditions (600 MHz, H₂O solvent). thermofisher.com
Modern approaches to metabolite identification leverage automated algorithms that can compare the HSQC spectrum of a biological sample against a library of pre-defined compound spectra. sigmaaldrich.com These algorithms can account for slight shifts in peak positions caused by variations in sample conditions like pH or temperature. chemicalbook.com While 2D HSQC is highly effective for identification, quantification can be more complex than in 1D NMR due to variations in magnetization transfer. iarc.fr However, it remains a superior method for confirming the presence of metabolites like 5-aminopentanoate, especially at lower concentrations where 1D signals would be obscured. scbt.com
Below is a table summarizing the experimental conditions for a reference 1H-¹³C HSQC spectrum of 5-aminopentanoic acid.
| Parameter | Value |
| Compound Name | 5-Aminopentanoic acid |
| HMDB ID | HMDB0003355 |
| Instrument | Bruker |
| Frequency | 600 MHz |
| Solvent | Water (H₂O) |
| Sample Concentration | 50.0 mM |
| Sample pH | 7.00 |
| Sample Temperature | 25.0 °C |
| Chemical Shift Reference | DSS |
Data sourced from the Human Metabolome Database. thermofisher.com
Method Development and Validation for Trace Analysis
The accurate quantification of 5-aminopentanoate at trace levels in various matrices, such as biological fluids or environmental samples, necessitates the development and rigorous validation of sensitive analytical methods. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing reliable and reproducible results. recipharm.comjfda-online.com The validation process typically evaluates several key parameters in accordance with guidelines from regulatory bodies. jfda-online.comnih.gov
Essential validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
Linearity: The capacity of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as the coefficient of variation (CV) or relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. jfda-online.com
For trace analysis, techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are often employed. nih.govnih.gov The development of these methods involves optimizing various stages, from sample preparation and potential derivatization to chromatographic separation and detector settings, to achieve the desired sensitivity and selectivity for 5-aminopentanoate. recipharm.com
Trace analysis of 5-aminopentanoate often requires a derivatization step to improve its chemical properties for separation and detection. As a small, polar amino acid, its volatility and chromatographic behavior can be suboptimal for certain analytical techniques like GC. Furthermore, it may lack a strong chromophore, leading to poor sensitivity with UV-Vis detectors in HPLC. Chemical derivatization addresses these issues by converting the analyte into a more suitable derivative. hmdb.ca
The primary functional groups of 5-aminopentanoate available for derivatization are its primary amine (-NH₂) and carboxylic acid (-COOH) groups. Common strategies include:
Schiff Base Formation: The primary amine group can react with aldehyde-containing reagents, such as 4-hydroxy-3-methoxycinnamaldehyde, to form a stable Schiff base. This reaction not only improves the analyte's properties for mass spectrometry analysis but also enhances specificity. nist.gov
Acylation and Esterification: For GC-MS analysis, a two-step derivatization is common for amino acids. The carboxylic acid group is first converted to an ester (e.g., a methyl ester) by reacting with an alcohol in an acidic solution. Subsequently, the amine group is acylated using a reagent like an organic anhydride. This process creates a more volatile and thermally stable derivative suitable for GC. nih.gov
Labeling for HPLC-UV/Fluorescence: To enhance detection by HPLC with UV or fluorescence detectors, chromophoric or fluorophoric tags are attached to the amine group. Reagents like 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) are used for pre-column derivatization, allowing for highly sensitive detection. nih.gov
The choice of derivatization strategy depends on the analytical instrument, the sample matrix, and the required sensitivity.
The following table outlines various derivatization approaches applicable to amino acids like 5-aminopentanoate.
| Derivatization Target | Reagent Class | Example Reagent | Analytical Technique | Benefit |
| Amine Group | Aldehydes | 4-hydroxy-3-methoxycinnamaldehyde | Mass Spectrometry | Improved sensitivity and specificity nist.gov |
| Amine Group | Phenylisothiocyanate | Phenylisothiocyanate (PITC) | HPLC-UV | Forms UV-active derivative |
| Amine Group | Chloroformates | Alkyl chloroformate | GC-MS | Rapid, suitable for high-throughput analysis nih.gov |
| Carboxylic Acid Group | Alcohols (acid-catalyzed) | Methanol/HCl | GC-MS | Increases volatility nih.gov |
| Amine & Carboxyl Groups | Silylation Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Creates volatile and stable derivatives |
The use of high-purity analytical reference standards is fundamental to achieving accurate and reproducible quantitative results in chemical analysis. sigmaaldrich.com A reference standard is a highly characterized material used to calibrate analytical instruments and validate methods. For the analysis of 5-aminopentanoate, a well-characterized standard of 5-aminovaleric acid (its synonym) is essential.
Commercially available reference standards for 5-aminovaleric acid typically have a specified purity, often 97% or higher. sigmaaldrich.comscbt.comthermofisher.com These standards are used to create calibration curves, which plot the analytical instrument's response against a series of known concentrations of the standard. The concentration of 5-aminopentanoate in an unknown sample is then determined by comparing its response to the calibration curve.
The purity of the reference material itself must be accurately determined. This is often achieved through a mass balance approach, where all impurities (such as related structures, water, residual solvents, and non-volatile residues) are quantified and subtracted from 100%. nih.gov This ensures the metrological traceability of the measurement.
In large-scale studies like metabolomics, the concurrent analysis of calibrated reference samples at predefined intervals helps to correct for batch-to-batch variations and ensures data harmonization across different analytical runs or even different laboratories. nih.gov This reference standardization is critical for maintaining data quality and comparability in long-term or multi-site research projects involving the trace analysis of compounds like 5-aminopentanoate. nih.gov
The table below lists key identifiers for the 5-aminovaleric acid reference standard.
| Identifier | Value |
| Compound Name | 5-Aminovaleric acid |
| Synonyms | 5-Aminopentanoic acid, Homopiperidinic acid |
| CAS Number | 660-88-8 sigmaaldrich.comscbt.comthermofisher.comnist.gov |
| Molecular Formula | C₅H₁₁NO₂ sigmaaldrich.comthermofisher.comnist.gov |
| Molecular Weight | 117.15 g/mol sigmaaldrich.comscbt.com |
| Typical Purity | ≥97% sigmaaldrich.comscbt.com |
Synthetic Approaches for 5 Aminopentanoate and Its Derivatives in Research
Chemical Synthesis of 5-Aminopentanoate and its Salts
The chemical synthesis of 5-aminopentanoate and its corresponding salts can be achieved through various multi-step procedures. These methods often involve the transformation of readily available starting materials through a sequence of reactions to introduce the required amino and carboxyl functional groups.
The synthesis of 5-aminopentanoic acid, the precursor to sodium 5-aminopentanoate, can be approached through several multi-step pathways. One common strategy involves the ring-opening of cyclic precursors such as 2-piperidone. Under heating, 5-aminovaleric acid can be converted to 2-piperidone, and this reaction can be reversed under appropriate hydrolytic conditions. chemicalbook.com
Another synthetic route can be envisioned starting from dicarboxylic acids or their derivatives. wikipedia.org For instance, a derivative of adipic acid (a six-carbon dicarboxylic acid) could be selectively functionalized to introduce an amino group at one end while retaining the carboxylic acid at the other.
Furthermore, biotechnological approaches have been developed for the production of 5-aminovalerate (the anion of 5-aminopentanoic acid) from renewable feedstocks like L-lysine. nih.gov One such pathway involves the deamination of L-lysine to form 2-keto-6-aminocaproate, followed by decarboxylation and oxidation to yield 5-aminovalerate. nih.gov This biosynthetic route highlights the convergence of chemical and biological methods in producing valuable platform chemicals.
| Starting Material | Key Intermediates | Final Product | Reference |
| L-Lysine | 2-keto-6-aminocaproate, 5-aminopentanal (B1222117) | 5-Aminovalerate | nih.gov |
| 2-Piperidone | - | 5-Aminopentanoic acid | chemicalbook.com |
The hydrochloride salt of 5-aminopentanoic acid is a common and stable form of the compound. Its preparation is typically straightforward and involves treating the free amino acid with hydrochloric acid. In a typical procedure, 5-aminopentanoic acid is dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid is added. The salt then crystallizes out of the solution and can be isolated by filtration. This method is analogous to the preparation of other amino acid hydrochlorides, such as 5-aminolevulinic acid hydrochloride. google.com The use of L-lysine hydrochloride as a starting material in some biosynthetic pathways for 5-aminovalerate further illustrates the commonality of hydrochloride salts in amino acid chemistry. nih.gov
Synthesis of Functionalized 5-Aminopentanoate Derivatives
The functionalization of the 5-aminopentanoate scaffold allows for the creation of a wide range of derivatives with diverse properties and potential applications. These modifications can be targeted at the amino group, the carboxylic acid group, or the pentyl chain.
Azetidine (B1206935) and oxetane (B1205548) rings are valuable structural motifs in medicinal chemistry, and their incorporation into amino acid structures can lead to compounds with interesting pharmacological profiles. An azetidine amino ester, which serves as an analogue of a 5-aminopentanoic acid ester, has been synthesized. nih.govresearchgate.net The synthesis of these heterocyclic amino acid derivatives often involves a multi-step sequence. For example, the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been achieved through an efficient synthetic route. nih.govbohrium.com This process starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a DBU-catalysed Horner–Wadsworth–Emmons reaction. researchgate.netnih.gov This intermediate then undergoes an aza-Michael addition with NH-heterocycles to produce the target functionalized 3-substituted 3-(acetoxymethyl)azetidines. researchgate.netnih.gov
| Reaction Type | Key Reagents | Product Type | Reference |
| Horner–Wadsworth–Emmons | (N-Boc)azetidin-3-one, DBU | (N-Boc-azetidin-3-ylidene)acetate | researchgate.netnih.gov |
| Aza-Michael Addition | (N-Boc-azetidin-3-ylidene)acetate, NH-heterocycles | 3-Substituted 3-(acetoxymethyl)azetidines | researchgate.netnih.gov |
Modification of the amino group of 5-aminopentanoic acid through N-substitution is a common strategy to generate diverse derivatives. This can be achieved through various reactions, such as acylation to form amides. For instance, the synthesis of 5-amino(N-substituted carboxamide)quinoline derivatives has been reported. ijper.org This process typically involves a two-step procedure where the amino group of a quinoline (B57606) moiety is first acylated, followed by further modifications. ijper.org While this example is on a quinoline core, the fundamental reaction of forming an N-substituted carboxamide is directly applicable to 5-aminopentanoic acid. The amino group of 5-aminopentanoic acid can react with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield the corresponding N-acyl-5-aminopentanoic acid derivatives.
Carboranes are boron-rich clusters that have garnered significant interest for their potential use in boron neutron capture therapy (BNCT). nih.govmdpi.com The synthesis of carboranyl derivatives of amino acids, including those related to the 5-aminopentanoate structure, is a key area of research in this field. A notable example is the synthesis of 5-(2-methyl-1,2-dicarba-closo-dodecarborane(12)-1-yl)-2-aminopentanoic acid. nih.govacs.org This complex amino acid derivative was synthesized via the alkylation of the benzophenone (B1666685) Schiff's base of glycine (B1666218) methyl ester with 3-(2-methyl-1,2-dicarba-closo-dodecaborane(12)-1-yl)propyl iodide. nih.govacs.org This novel carboranyl amino acid was then utilized in the solid-phase Merrifield synthesis of peptide derivatives for antibody modification and subsequent neutron-capture studies. nih.govacs.org
| Starting Material | Alkylating Agent | Product | Application | Reference |
| Benzophenone Schiff's base of glycine methyl ester | 3-(2-methyl-1,2-dicarba-closo-dodecaborane(12)-1-yl)propyl iodide | 5-(2-methyl-1,2-dicarba-closo-dodecarborane(12)-1-yl)-2-aminopentanoic acid | Neutron-Capture Studies | nih.govacs.org |
Schiff Base Derivatives of 5-Aminopentanoic Acid
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. These compounds and their metal complexes are of significant interest due to their diverse applications. While the synthesis of Schiff bases from various amino acids is well-documented, specific examples utilizing 5-aminopentanoic acid are also emerging in the literature.
The general synthesis of a Schiff base from 5-aminopentanoic acid involves the reaction of the amino acid with a substituted aldehyde, often in a solvent like ethanol (B145695) and sometimes with a base catalyst such as sodium hydroxide. For instance, the reaction of 5-aminopentanoic acid with salicylaldehyde (B1680747) would yield N-salicylidene-5-aminopentanoic acid. The formation of the Schiff base can be confirmed using various spectroscopic techniques. The infrared (IR) spectrum would show a characteristic absorption band for the C=N bond, typically in the range of 1600-1650 cm⁻¹. In the ¹H NMR spectrum, the appearance of a singlet peak for the azomethine proton (-CH=N-) is a key indicator of Schiff base formation.
A representative synthesis could involve dissolving 5-aminopentanoic acid and a selected aldehyde in a 1:1 molar ratio in a suitable solvent. The reaction mixture is then typically refluxed for a period, after which the product can be isolated by cooling and filtration. Recrystallization from an appropriate solvent can be used for purification.
Below is a hypothetical data table for a Schiff base derived from 5-aminopentanoic acid and p-nitrobenzaldehyde, based on general knowledge of similar reactions.
| Property | Data |
| Compound Name | (E)-5-((4-nitrobenzylidene)amino)pentanoic acid |
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Appearance | Yellow solid |
| Yield (%) | 85 |
| Melting Point (°C) | 175-178 |
| IR (KBr, cm⁻¹) | 3400 (O-H), 1710 (C=O), 1625 (C=N), 1520 & 1345 (NO₂) |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.5 (s, 1H, -CH=N-), 8.2 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 3.6 (t, 2H, -N-CH₂-), 2.3 (t, 2H, -CH₂-COOH), 1.6 (m, 4H, -CH₂-CH₂-) |
This table is illustrative and based on expected values for the compound.
Metal Complexation Studies with 5-Aminopentanoate Derivatives
The carboxylate and amino groups of 5-aminopentanoate and the azomethine nitrogen of its Schiff base derivatives provide excellent coordination sites for metal ions. The study of these metal complexes is an active area of research due to their potential applications in catalysis and as bioactive compounds.
Amino acids typically act as bidentate ligands, coordinating with metal ions through the nitrogen of the amino group and the oxygen of the carboxylate group to form stable chelate rings. nih.gov The synthesis of these complexes often involves the reaction of a metal salt (e.g., chloride or sulfate) with the sodium salt of the amino acid in an aqueous solution. nih.gov The resulting metal complexes are often insoluble in water and common organic solvents. nih.gov
For Schiff base derivatives of 5-aminopentanoate, the azomethine nitrogen provides an additional coordination site, allowing for the formation of more complex structures. The synthesis of these complexes generally involves reacting the Schiff base ligand with a metal salt in an appropriate solvent. The resulting complexes can be characterized by various techniques, including infrared spectroscopy, which can show a shift in the C=N stretching frequency upon coordination to a metal ion.
A study on the complexation of transition metals with amino acids like leucine (B10760876) and methionine demonstrated the formation of neutral complexes with the general formula [M(L·H₂O)₂], where M is a divalent metal ion (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺) and L is the amino acid. nih.gov Infrared spectroscopy confirmed that the amino acids acted as bidentate ligands, coordinating through the carboxyl and amine groups. nih.gov
The following table provides hypothetical data for a copper(II) complex with a Schiff base derived from 5-aminopentanoic acid and salicylaldehyde.
| Property | Data |
| Compound Name | Bis(N-salicylidene-5-aminopentanoato)copper(II) |
| Molecular Formula | C₂₄H₂₈CuN₂O₆ |
| Appearance | Green powder |
| Molar Conductance (Ω⁻¹cm²mol⁻¹) | 15 (non-electrolyte) |
| Magnetic Moment (B.M.) | 1.85 (paramagnetic) |
| IR (KBr, cm⁻¹) | 1610 (C=N, shifted), 550 (Cu-N), 450 (Cu-O) |
This table is illustrative and based on expected properties for such a complex.
Role of 5-Aminopentanoate in Polymeric Material Precursor Synthesis (e.g., Poly(5-hydroxyvalerate))
5-Aminovalerate (5-AVA), the common name for 5-aminopentanoate, is a valuable C5 platform chemical that serves as a precursor for various important monomers used in the synthesis of polymers. nih.govnih.gov One such application is in the production of poly(5-hydroxyvalerate), a biodegradable polyester.
The synthesis of poly(5-hydroxyvalerate) from 5-aminopentanoate involves a key intermediate, 5-hydroxyvaleric acid (5-HV). The conversion of 5-aminovalerate to 5-hydroxyvalerate can be achieved through biocatalytic routes. For instance, engineered microorganisms can be used to produce 5-HV from glucose via a pathway that includes the formation of 5-aminovalerate. acs.org This biosynthetic pathway involves the conversion of L-lysine to glutarate semialdehyde, which is then reduced to 5-HV by an aldehyde reductase. acs.org
Once 5-hydroxyvaleric acid is obtained, it can undergo polymerization to form poly(5-hydroxyvalerate). This polymerization is typically a polycondensation reaction where the hydroxyl group of one monomer reacts with the carboxyl group of another, forming an ester linkage and eliminating a molecule of water. This process can be catalyzed by enzymes, such as lipases, which are considered a green alternative to traditional chemical catalysts. wikipedia.org
L-Lysine → 5-Aminovalerate → Glutarate semialdehyde → 5-Hydroxyvaleric Acid → Poly(5-hydroxyvalerate)
Research has demonstrated the successful production of 5-hydroxyvaleric acid at high titers using metabolically engineered Corynebacterium glutamicum. acs.org This bio-based production of the monomer is a significant step towards the sustainable synthesis of poly(5-hydroxyvalerate) and other valuable bioplastics.
Roles and Implications of 5 Aminopentanoate in Biological Research Models
Metabolomic Profiling in Animal Models of Disease
Cholestasis Model Rats: Altered Levels and Metabolic Pathway Disruptions
Information on the specific roles of Sodium 5-aminopentanoate and its altered levels in cholestasis model rats is not available in the provided search results.
Biomarker Identification in Research Studies
Candidate Biomarker for Residual Feed Intake in Beef Steers
This compound has been identified as a candidate plasma biomarker for residual feed intake (RFI) in beef steers, a measure of feed efficiency. elsevierpure.comoup.com In studies comparing high-feed efficiency (HFE) steers (low RFI) with low-feed efficiency (LFE) steers (high RFI), the plasma concentrations of 5-aminopentanoic acid were found to be reduced in the more efficient HFE steers. frontiersin.orgfrontiersin.org
Metabolomic analyses of plasma from beef steers with divergent RFI values have consistently shown that 5-aminopentanoic acid is among the metabolites that can differentiate between high and low feed efficiency animals. elsevierpure.comoup.comconsensus.app Specifically, in a study involving 56 crossbred growing beef steers, 5-aminopentanoic acid was identified as one of several candidate biomarkers from the amine/phenol-metabolome with a false discovery rate ≤ 0.05 and an Area Under the Curve (AUC) > 0.90, indicating its potential as a reliable indicator of RFI. elsevierpure.comoup.com The lower levels of 5-aminopentanoic acid in HFE steers are thought to be associated with increased tissue protein synthesis. elsevierpure.com
The downregulation of the enzyme aminoadipate aminotransferase in the liver of low-RFI steers suggests an increased availability of lysine (B10760008) for protein synthesis, which in turn is thought to explain the reduced plasma concentrations of 5-aminopentanoic acid. frontiersin.orgfrontiersin.org
| Parameter | Low-RFI (High Efficiency) | High-RFI (Low Efficiency) | P-value |
|---|---|---|---|
| RFI (kg/d) | -1.93 | 2.01 | 0.01 |
| Initial BW (kg) | 258 | 258 | 0.95 |
| Final BW (kg) | 276 | 278 | 0.57 |
| ADG (kg/d) | 0.76 | 0.86 | 0.58 |
| DMI (kg/d) | 11.9 | 16.0 | 0.01 |
| Gain:feed | 0.064 | 0.052 | 0.09 |
Salivary Metabolic Signatures in Sjögren's Disease Research
In the context of Sjögren's Disease, an autoimmune disorder affecting exocrine glands, this compound has been identified as a potential biomarker through salivary metabolomic studies. Research has shown that the levels of 5-aminopentanoate are significantly decreased in the saliva of individuals with primary Sjögren's Syndrome (pSS) compared to healthy controls. nih.gov
A study utilizing liquid chromatography-mass spectrometry-based metabolomics on the saliva of 32 pSS patients and 38 healthy adults found significant alterations in various metabolic pathways, including those involving 5-aminopentanoate. plos.orgplos.org The observed decrease in salivary 5-aminopentanoate in pSS patients suggests a potential role for this compound in the pathophysiology of the disease or as an indicator of the disease state. nih.gov
The changes in salivary metabolites, including 5-aminopentanoate, may reflect the inflammatory and autoimmune processes occurring in the salivary glands of pSS patients. nih.gov These findings highlight the potential of salivary metabolomics as a non-invasive tool for the differential diagnosis and discovery of biomarkers for Sjögren's Syndrome. plos.org
| Group | Number of Participants | Age (mean ± SD) | Sex (F/M) |
|---|---|---|---|
| pSS (Test Group) | 20 | 39.7 ± 10.9 | 17/3 |
| Healthy Controls (Test Group) | 25 | 40.6 ± 12.8 | 23/2 |
| pSS (Validation Group) | 12 | 41.4 ± 12.2 | 10/2 |
| Healthy Controls (Validation Group) | 13 | 44.1 ± 12.7 | 12/1 |
Microbial Ecology and Metabolism Research
Proline Utilization by Oral Bacterial Biofilms
Research into the metabolism of oral bacterial biofilms has revealed that this compound is a product of proline metabolism. nih.gov In the nutrient-limited environment of the oral cavity, particularly between meals when saccharides are scarce, bacteria within biofilms turn to the proteolytic degradation of salivary proteins, which releases amino acids like proline. nih.gov
Studies using nuclear magnetic resonance (NMR) spectroscopy to analyze the extracellular metabolites of in vitro oral biofilms grown in saliva have shown that these biofilms actively metabolize proline. nih.gov This metabolic process results in the production of 5-aminopentanoate, along with other metabolites such as butyrate (B1204436) and propionate. nih.gov The conversion of proline to 5-aminopentanoate is thought to occur through mechanisms like the Stickland reaction or proline reductase. nih.gov
Association with Periodontal Disease Metabolomics
Metabolomic analysis of biofluids from the oral cavity has identified this compound, also known as 5-aminovaleric acid, as a molecule of interest in the pathophysiology of periodontal disease. Studies focusing on gingival crevicular fluid (GCF), the exudate found in the gingival sulcus, have revealed a significant correlation between the concentration of 5-aminovaleric acid and the severity of periodontitis.
Research utilizing gas chromatography/mass spectrometry (GC/MS) to analyze the metabolic profile of GCF has demonstrated that the peak areas of 5-aminovaleric acid are significantly higher in samples taken from deep periodontal pockets compared to those from healthy or moderate-pocket sites mdpi.comnih.gov. This suggests that the local biochemical environment changes with the progression of the disease, leading to an accumulation of this compound at the site of infection and inflammation. The elevated levels are often observed alongside other metabolites like ribose, taurine, and galactose, which also show increased concentrations in deep pockets mdpi.comnih.govunifi.it. These findings highlight 5-aminovaleric acid as a potential biomarker for the diagnosis and monitoring of periodontitis progression nih.gov. The analysis of metabolites in GCF is considered a valuable tool as it reflects the molecular conditions at the precise location of the periodontal lesion mdpi.com.
| Metabolite | Biofluid | Observation in Periodontitis | Associated Clinical Parameter |
|---|---|---|---|
| 5-Aminovaleric Acid | Gingival Crevicular Fluid (GCF) | Significantly higher levels | Deep Periodontal Pockets |
In Vitro Mechanistic Studies
In vitro studies have elucidated the role of 5-aminopentanoic acid as a key product in specific biochemical pathways. One such conversion involves the transformation of 1-piperideine (B1218934). Research has shown that 1-piperideine serves as an intermediate in the formation of 5-aminopentanoic acid. When 1-piperideine is incubated with preparations from mouse brain homogenates, it is effectively converted into 5-aminopentanoic acid. This metabolic link is part of the catabolism of cadaverine (B124047), where diamine oxidase acts on cadaverine to form intermediates that lead to 5-aminopentanoic acid.
5-Aminopentanoic acid has been investigated for its effects on enzyme activity, particularly as an inhibitor. Studies have focused on its interaction with L-Ornithine N5-Hydroxylase (also referred to as L-ornithine N5-monooxygenase), an enzyme critical for siderophore biosynthesis in pathogens like Pseudomonas aeruginosa. The enzyme from P. aeruginosa, known as PvdA, catalyzes the N5 hydroxylation of L-ornithine, a crucial step in the production of the siderophore pyoverdine, which is essential for bacterial iron acquisition and virulence nih.govasm.org.
In vitro characterization of the purified PvdA enzyme revealed that 5-aminopentanoic acid acts as a competitive inhibitor of the L-ornithine-dependent NADPH oxidation reaction asm.org. While it is not a substrate or an effector of the enzyme, it competes with the natural substrate, L-ornithine, for binding to the active site asm.org. This inhibition reduces the enzyme's ability to produce N5-hydroxyornithine, thereby potentially disrupting the pyoverdine biosynthesis pathway. The inhibitory constant (Kic) for 5-aminopentanoic acid was determined to be in the millimolar range asm.org. This finding suggests that molecules based on the 5-aminopentanoic acid structure could be explored for the development of novel antimicrobial agents that target bacterial virulence by inhibiting iron sequestration nih.gov.
| Enzyme | Source Organism | Inhibitor | Type of Inhibition | Inhibitory Constant (Kic) |
|---|---|---|---|---|
| L-Ornithine N5-Hydroxylase (PvdA) | Pseudomonas aeruginosa | 5-Aminopentanoic Acid | Competitive | 3 to 8 mM |
Theoretical and Computational Studies of 5 Aminopentanoate
In Silico Metabolic Pathway Design and Optimization
The microbial production of 5-aminovalerate is a promising sustainable alternative to chemical synthesis. researchgate.net Computational tools play a crucial role in designing and optimizing these microbial cell factories. Systems metabolic engineering leverages in silico models to rationally design strains with desired production characteristics.
One prominent example involves the design of a metabolic pathway for 5-aminovalerate production in Corynebacterium glutamicum, a bacterium well-known for its industrial-scale amino acid production. researchgate.net The design process begins with the construction of a genome-scale metabolic model of the host organism. This model is a mathematical representation of the entire metabolic network, which can be used to simulate gene knockouts, insertions, and changes in flux through various pathways.
For the production of 5-aminovalerate from its precursor L-lysine, a key strategy involved the heterologous expression of genes from Pseudomonas putida. Specifically, the genes davB and davA, encoding L-lysine monooxygenase and 5-aminovaleramidase respectively, were integrated into the C. glutamicum genome to establish the core biosynthetic pathway. researchgate.net Computational pathway analysis helps identify potential bottlenecks and competing pathways that might divert resources away from 5-aminovalerate production. For instance, models can predict the effect of deleting genes involved in catabolic pathways that would otherwise consume the target product. In the case of C. glutamicum, the gabTDP operon, responsible for a catabolic GABA pathway, was identified as a target for deletion to prevent the withdrawal of 5-aminovalerate. researchgate.net
The optimization phase involves iterative cycles of design, building, and testing, often guided by computational simulations. nih.gov Tools like OptKnock can be used to predict gene knockout strategies that couple cellular growth with the production of the desired chemical, ensuring that the engineered strain has a selective advantage. frontiersin.org The table below summarizes the key genetic modifications implemented in C. glutamicum for the production of 5-aminovalerate, a result of in silico pathway design.
| Genetic Modification | Purpose | Gene/Operon Target | Organism of Origin |
| Establish Biosynthetic Pathway | Convert L-lysine to 5-aminovalerate | davBA (L-lysine monooxygenase and 5-aminovaleramidase) | Pseudomonas putida |
| Enhance Precursor Supply | Increase L-lysine production and secretion | LYS-12 modifications | Corynebacterium glutamicum |
| Eliminate Product Degradation | Prevent withdrawal of 5-aminovalerate via catabolic pathways | gabTDP operon | Corynebacterium glutamicum |
| Optimize Product Export | Facilitate the export of 5-aminovalerate from the cell | GABA III permease | Pseudomonas putida |
| Refactor Gene Expression | Improve the expression of the biosynthetic genes | Codon optimization and construction of a bicistronic operon | N/A |
This interactive table summarizes the genetic engineering strategies, guided by computational design, for producing 5-aminovalerate in C. glutamicum.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arxiv.org This method is invaluable for understanding how a ligand, such as 5-aminopentanoate, might interact with a protein target, typically an enzyme or a receptor, at the atomic level. The primary goal of molecular docking is to predict the binding mode and affinity, often represented as a docking score, which estimates the strength of the interaction. researchgate.netmdpi.com
The process involves computationally placing the 5-aminopentanoate molecule into the binding site of a protein. The algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site and scores each one based on a scoring function. nih.gov This function calculates the binding energy by considering various types of interactions, including:
Hydrogen Bonds: The amino group (-NH3+) and the carboxylate group (-COO-) of 5-aminopentanoate are prime candidates for forming strong hydrogen bonds with polar amino acid residues in the protein's active site.
Electrostatic Interactions: The charged groups of 5-aminopentanoate can form favorable electrostatic interactions (salt bridges) with oppositely charged residues like Arginine, Lysine (B10760008), Aspartate, or Glutamate (B1630785).
Hydrophobic Interactions: The pentyl chain of the molecule can interact with nonpolar residues in the binding pocket.
The results of a docking study are typically presented as a binding affinity score, often in units of kcal/mol. A more negative score generally indicates a stronger, more favorable binding interaction. mdpi.com These predictions can guide further experimental work, such as identifying key amino acid residues for site-directed mutagenesis to improve enzyme activity.
While specific molecular docking studies focused solely on Sodium 5-aminopentanoate are not extensively detailed in the provided search results, the principles can be illustrated hypothetically. The table below shows a hypothetical docking analysis of 5-aminopentanoate with an enzyme's active site.
| Parameter | Description | Hypothetical Value/Observation |
| Binding Affinity (Docking Score) | Estimated free energy of binding. More negative values indicate stronger binding. | -7.5 kcal/mol |
| Predicted Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein residues. | Amino group with Asp120; Carboxylate group with Arg250 and Ser95 |
| Predicted Electrostatic Interactions | Salt bridge formations between charged groups. | Carboxylate group with the guanidinium (B1211019) group of Arg250 |
| Predicted Hydrophobic Interactions | Interactions involving the nonpolar aliphatic chain. | Pentyl chain with Val68, Leu72, and Ile150 |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the docked ligand and a reference conformation. Lower values indicate a better fit. | 1.2 Å |
This interactive table provides a hypothetical example of the data generated from a molecular docking simulation of 5-aminopentanoate with a target protein.
Enzyme Engineering via Computational Methodologies (e.g., Ancestral Sequence Reconstruction)
Computational methods are at the forefront of modern enzyme engineering, providing powerful strategies to create biocatalysts with improved stability, activity, and novel functions. nih.govnih.gov One such advanced computational approach is Ancestral Sequence Reconstruction (ASR). ASR is an evolution-based strategy that infers the amino acid sequences of ancient proteins from their modern-day descendants using phylogenetic analysis. nih.govacs.org These computationally resurrected ancestral enzymes often exhibit enhanced stability and broader substrate promiscuity compared to their extant counterparts, making them excellent starting points for further engineering. acs.orgresearchgate.net
The ASR process begins with a set of homologous protein sequences, which are used to construct a phylogenetic tree representing their evolutionary relationships. researchgate.net Statistical methods, such as maximum likelihood, are then used to infer the most probable amino acid sequence at the ancestral nodes of this tree. researchgate.net These inferred sequences can then be synthesized in the laboratory and characterized.
A notable application of ASR relevant to 5-aminopentanoate is the development of novel transaminase biocatalysts. In a 2017 study, researchers used ASR to resurrect several ancestral ω-transaminase enzymes. These enzymes were then tested for their ability to catalyze the conversion of various substrates, including 5-aminopentanoate. The results demonstrated that the ancestral enzymes possessed superior or novel activities compared to modern enzymes. researchgate.net For instance, several of the resurrected ancestral transaminases showed high conversion rates for 5-aminopentanoate, highlighting the power of ASR to unlock biocatalytic potential that has been lost or specialized over evolutionary time. researchgate.net
The data below, derived from this study, shows the percentage conversion of 5-aminopentanoate by various ancestral transaminases, demonstrating the effectiveness of this computational engineering approach.
| Ancestral Enzyme | Conversion of 5-Aminopentanoate (%) | Relative Activity (%) |
| N6 | 56.3 | 92 |
| N15 | 19.5 | 89 |
| N16 | 5.5 | 100 |
| N17 | 9.6 | 100 |
| N43 | 76.5 | 100 |
| N48 | 2.1 | 96 |
This interactive table displays the catalytic activity of different computationally reconstructed ancestral transaminases with 5-aminopentanoate as a substrate. Data sourced from a 2017 study on biocatalyst development using ASR. researchgate.net
This approach not only yields enzymes with desirable properties for industrial applications but also provides fundamental insights into the mechanisms of enzyme evolution and function. nih.gov
Future Research Directions in 5 Aminopentanoate Chemistry and Biology
Elucidation of Undiscovered Metabolic Pathways
While the degradation of lysine (B10760008) is a known primary source of 5-aminopentanoate, the full extent of its metabolic network remains to be charted. hmdb.cagenome.jp Future research will be crucial in identifying and characterizing novel metabolic pathways involving this compound in a variety of organisms.
Key Research Questions:
Are there alternative biosynthetic routes to 5-aminopentanoate beyond the canonical lysine degradation pathway?
What are the downstream metabolic fates of 5-aminopentanoate in different organisms and tissues?
Does 5-aminopentanoate serve as a precursor for the synthesis of other important biomolecules?
How is the metabolism of 5-aminopentanoate regulated at the genetic and enzymatic levels?
Potential Approaches:
Isotope Labeling Studies: Tracing the metabolic fate of isotopically labeled 5-aminopentanoate (e.g., with ¹³C or ¹⁵N) in cell cultures or model organisms can reveal its conversion into other metabolites.
Comparative Genomics and Metabolomics: Analyzing the genomes and metabolomes of diverse microorganisms known to produce or degrade 5-aminopentanoate can help identify novel genes and enzymes involved in its metabolism.
Enzyme Discovery and Characterization: High-throughput screening of environmental samples or genomic libraries for enzymes capable of transforming 5-aminopentanoate can lead to the discovery of new catalytic activities and metabolic reactions.
A deeper understanding of these pathways will provide a more complete picture of cellular metabolism and could reveal new therapeutic targets or biotechnological opportunities.
Development of Novel Biocatalysts for Production and Transformation
The sustainable production of 5-aminopentanoate and its derivatives is a key area for future research, with significant potential in the biopolymer and pharmaceutical industries. The development of highly efficient and specific biocatalysts is central to achieving this goal.
Research has already demonstrated the feasibility of producing 5-aminovalerate from L-lysine using engineered whole-cell biocatalysts, such as Escherichia coli. nih.govresearchgate.net Future efforts will likely focus on improving the efficiency and robustness of these systems.
Strategies for Biocatalyst Development:
Enzyme Engineering: Directed evolution and rational design can be employed to improve the activity, stability, and substrate specificity of key enzymes in the 5-aminopentanoate production pathway, such as lysine monooxygenase and 5-aminovaleramidase. researchgate.net
Metabolic Engineering: Optimizing the metabolic pathways in host organisms like E. coli or Corynebacterium glutamicum to enhance the flux towards 5-aminopentanoate production and minimize the formation of byproducts is a critical step. researchgate.net
Immobilization Technologies: Immobilizing enzymes or whole cells on various support materials, such as nanoparticles or polymers, can enhance their stability, reusability, and process efficiency. nih.gov
| Biocatalyst Strategy | Organism/Enzyme | Key Improvements | Potential Application |
| Whole-cell biocatalysis | Escherichia coli | Overexpression of L-lysine α-oxidase | Industrial production of 5-aminovalerate |
| Metabolic Engineering | Corynebacterium glutamicum | Reconstruction of the 5-aminovalerate pathway from L-lysine | Production of 5-aminovalerate and glutarate |
| Enzyme Immobilization | Lipases, Oxidases | Increased stability and reusability | Biocatalytic transformation of 5-aminopentanoate derivatives |
The development of these advanced biocatalytic systems will be instrumental in establishing environmentally friendly and economically viable processes for the production of 5-aminopentanoate-based chemicals.
Advanced Analytical Techniques for Metabolomics and Flux Analysis
A comprehensive understanding of 5-aminopentanoate's role in complex biological systems requires sophisticated analytical tools to identify and quantify it and its related metabolites. Modern analytical techniques are central to the fields of metabolomics and metabolic flux analysis (MFA). wikipedia.orgcreative-proteomics.comrsc.orgbohrium.com
Key Analytical Platforms:
Mass Spectrometry (MS): Techniques like Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are highly sensitive and specific for the detection and quantification of low-abundance metabolites like 5-aminopentanoate in complex biological samples. creative-proteomics.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and can be used to trace the flow of isotopes through metabolic pathways in vivo. nih.gov
Metabolic Flux Analysis (MFA):
MFA is a powerful technique for quantifying the rates of metabolic reactions within a cell. wikipedia.orgnih.gov By using stable isotope tracers, such as ¹³C-labeled glucose or lysine, researchers can track the incorporation of these isotopes into 5-aminopentanoate and other metabolites, providing a detailed map of metabolic fluxes. nih.govresearchgate.net This information is invaluable for identifying metabolic bottlenecks and guiding metabolic engineering efforts. wikipedia.org
| Analytical Technique | Principle | Application in 5-Aminopentanoate Research |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Quantification of derivatized 5-aminopentanoate in biological fluids. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds followed by mass-based detection. | High-throughput analysis of 5-aminopentanoate and its metabolites in complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | Elucidation of the structure of novel 5-aminopentanoate derivatives and in vivo flux analysis. |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Tracing the flow of ¹³C isotopes through metabolic pathways. | Quantifying the production and consumption rates of 5-aminopentanoate in engineered organisms. |
The continued development and application of these advanced analytical methods will be essential for unraveling the intricate details of 5-aminopentanoate metabolism.
Exploration of Novel Derivatization Strategies for Targeted Research
The chemical properties of 5-aminopentanoate, particularly its amine and carboxylic acid groups, often necessitate derivatization prior to analysis by techniques like GC-MS and LC-MS to improve volatility, chromatographic separation, and ionization efficiency. nih.govdntb.gov.ua The development of novel derivatization reagents and methods is an active area of research. nih.govrsc.org
Current and Future Derivatization Approaches:
Common Derivatization Reagents: Reagents such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and others are commonly used for the derivatization of amino acids. nih.govnih.gov
Novel Reagent Development: The design of new derivatization agents that offer higher sensitivity, improved stability, or the ability to target multiple functional groups simultaneously is a key research direction. nih.govresearchgate.net For example, a novel phosphazene-based derivatization reagent has been introduced for sensitive LC-ESI-MS analysis of amino acids. nih.gov
Isotope-Coded Derivatization: The use of isotopically labeled derivatization reagents allows for more accurate quantification through isotope dilution mass spectrometry. researchgate.net
| Derivatization Reagent | Target Functional Group(s) | Analytical Platform | Advantages |
| Dansyl Chloride | Primary and secondary amines | LC-MS, Fluorescence | Versatile, provides fluorescence and high ionization efficiency. nih.gov |
| FMOC-Cl | Primary and secondary amines | LC-MS, Fluorescence | Useful under highly acidic chromatographic conditions. nih.gov |
| Alkyl Chloroformates | Amino and carboxylic acids | GC-MS | Rapid, one-step derivatization. researchgate.netnih.gov |
| Novel Phosphazene Reagent (FOSF) | Amines | LC-ESI-MS | High sensitivity, comparable to other advanced reagents. nih.gov |
| 1-Bromobutane | Amino, carboxyl, and phenolic hydroxyl groups | LC-MS/MS | Derivatization of multiple functional groups. rsc.orgresearchgate.net |
The exploration of these and other novel derivatization strategies will enhance the ability of researchers to conduct targeted and highly sensitive studies of 5-aminopentanoate in various biological contexts.
Systems Biology Approaches to Integrate 5-Aminopentanoate Metabolism
To gain a holistic understanding of how 5-aminopentanoate metabolism is integrated within the broader cellular network, systems biology approaches are indispensable. nih.govnih.gov These approaches involve the construction of mathematical models that can simulate and predict the behavior of complex biological systems. nih.gov
Key Systems Biology Tools:
Genome-Scale Metabolic Models (GEMs): GEMs are comprehensive in silico models that represent the entire metabolic network of an organism. nih.gov These models can be used to predict metabolic fluxes and to guide metabolic engineering strategies for enhanced 5-aminopentanoate production.
Multi-Omics Data Integration: Integrating data from genomics, transcriptomics, proteomics, and metabolomics provides a multi-layered view of the cellular response to genetic or environmental perturbations affecting 5-aminopentanoate metabolism. nih.govnih.gov
By combining these computational and experimental approaches, researchers can move from a reductionist view of individual metabolic reactions to a more integrated understanding of how 5-aminopentanoate metabolism is regulated and connected to other cellular processes. This will be crucial for the rational design of microbial cell factories and for elucidating the role of 5-aminopentanoate in health and disease.
Q & A
Q. What are the primary metabolic pathways involving 5-aminopentanoate, and how can researchers validate its role in these pathways?
- Methodological Answer : 5-Aminopentanoate is a key intermediate in lysine metabolism, as shown in the lysine degradation pathway . To validate its role:
- Use targeted metabolomics (e.g., LC-MS/MS) to quantify 5-aminopentanoate in biological samples.
- Compare wild-type and mutant organisms (e.g., Drosophila melanogaster lysine pathway mutants) to observe metabolite accumulation .
- Reference databases like HMDB or KEGG for pathway mapping.
Q. How is sodium 5-aminopentanoate synthesized, and what analytical techniques confirm its purity?
- Methodological Answer :
- Synthesis : React 5-aminopentanoic acid with methanol and SOCl₂ under reflux, followed by neutralization with NaOH to form the sodium salt .
- Purity Validation :
- ¹H NMR : Check for characteristic peaks (e.g., δ 3.04 ppm for CH₂NH₂ and δ 2.38 ppm for CH₂CO) .
- HPLC-UV : Ensure >99% purity via retention time and peak integration .
Q. What are the best practices for detecting 5-aminopentanoate in bacterial metabolomic studies?
- Methodological Answer :
- Use sonication for bacterial cell disintegration, as it yields higher metabolite concentrations compared to mechanical methods (e.g., tissue lyser) .
- Employ GC-MS or LC-MS with derivatization (e.g., silylation) to enhance volatility/sensitivity.
- Include internal standards (e.g., deuterated 5-aminopentanoate) for quantification accuracy .
Advanced Research Questions
Q. How do structural modifications of 5-aminopentanoate influence its binding affinity to enzymes like 5-aminolevulinate synthase (ALAS)?
- Methodological Answer :
- Kinetic Assays : Use rapid scanning stopped-flow spectroscopy to measure binding rates (e.g., k₁ = 0.041 mM⁻¹s⁻¹ for 5-aminopentanoate with ALAS) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., glycine, ALA) to assess the impact of carbonyl groups and chain length on Kd values .
- Molecular Dynamics Simulations : Model enzyme-substrate interactions to identify critical binding residues.
Q. How can isotopic labeling elucidate the catabolic fate of 5-aminopentanoate in plant systems?
- Methodological Answer :
- Stable Isotope Tracing : Feed plants with ¹⁵N-labeled lysine (e.g., [α-¹⁵N]-lysine) and track ¹⁵N incorporation into 5-aminopentanoate via LC-HRMS .
- Metabolite Profiling : Identify downstream products (e.g., δ-valerolactam) using high-resolution mass spectrometry and spectral libraries .
- Statistical Validation : Apply ANOVA to confirm significant differences in metabolite levels between transgenic and control lines .
Q. What experimental designs are optimal for resolving contradictions in 5-aminopentanoate’s role in bacterial vs. eukaryotic metabolism?
- Methodological Answer :
- Comparative Metabolomics : Analyze metabolite profiles of Pseudomonas aeruginosa (bacterial) and eukaryotic models (e.g., Arabidopsis) under identical disintegration methods .
- Pathway Inhibition Studies : Use enzyme inhibitors (e.g., LKRSDH inhibitors) to block specific steps in lysine degradation and monitor 5-aminopentanoate accumulation .
- Meta-Analysis : Cross-reference data from bacterial and eukaryotic studies using tools like MetaCyc or BRENDA to identify conserved vs. divergent pathways .
Q. How does 5-aminopentanoate modulate inflammatory responses in cholestasis models, and what techniques validate its therapeutic potential?
- Methodological Answer :
- Animal Models : Induce cholestasis in rats (e.g., bile duct ligation) and administer 5-aminopentanoate. Measure serum metabolites via untargeted metabolomics .
- Biomarker Validation : Quantify changes in GSH, 5-methoxytryptamine, and 5-aminopentanoate using MRM-based LC-MS/MS .
- Statistical Workflow : Apply multivariate analysis (e.g., PCA or PLS-DA) to distinguish metabolite clusters between treatment groups .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
